3-(4-Fluoro-2-methoxyphenyl)butanoic acid
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Overview
Description
3-(4-Fluoro-2-methoxyphenyl)butanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methoxyphenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-methoxybenzene.
Grignard Reaction: The starting material undergoes a Grignard reaction with butylmagnesium bromide to form the corresponding phenylbutane derivative.
Oxidation: The phenylbutane derivative is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carboxylic acid functionality, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Fluoro-2-methoxyphenyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-2-methoxyphenylboronic acid
- 3-Fluoro-5-methoxyphenylboronic acid
Uniqueness
3-(4-Fluoro-2-methoxyphenyl)butanoic acid is unique due to the specific arrangement of the fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the butanoic acid moiety also adds to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
3-(4-fluoro-2-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO3/c1-7(5-11(13)14)9-4-3-8(12)6-10(9)15-2/h3-4,6-7H,5H2,1-2H3,(H,13,14) |
InChI Key |
ZHMTXKXGICIKNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=C(C=C(C=C1)F)OC |
Origin of Product |
United States |
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